molecular formula C17H44O6Si4 B1495482 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol

Cat. No.: B1495482
M. Wt: 456.9 g/mol
InChI Key: GVSYDZASZJTRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol is a type of block copolymer that consists of dimethylsiloxane and polyoxyalkylene segments. This compound is known for its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. The dimethylsiloxane segment provides flexibility and low surface tension, while the polyoxyalkylene segment offers hydrophilicity and compatibility with aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylsiloxane/polyoxyalkylene block copolymer typically involves the polymerization of dimethylsiloxane and polyoxyalkylene monomers. One common method is the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D3) in the presence of a strong base, such as potassium hydroxide, followed by the addition of polyoxyalkylene monomers . The reaction is carried out under controlled conditions to achieve the desired block copolymer structure.

Industrial Production Methods

In industrial settings, the production of dimethylsiloxane/polyoxyalkylene block copolymer often involves large-scale polymerization reactors. The process includes the precise control of temperature, pressure, and monomer feed rates to ensure consistent product quality. The resulting block copolymer is then purified and characterized to meet specific application requirements .

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the polyoxyalkylene segment can yield hydroxyl-terminated block copolymers, while substitution reactions can introduce various functional groups onto the dimethylsiloxane segment .

Scientific Research Applications

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes.

    Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the development of wound dressings and tissue engineering scaffolds.

    Industry: Applied in the production of lubricants, coatings, and adhesives

Mechanism of Action

The mechanism of action of dimethylsiloxane/polyoxyalkylene block copolymer is primarily based on its amphiphilic nature. The hydrophobic dimethylsiloxane segment interacts with non-polar substances, while the hydrophilic polyoxyalkylene segment interacts with polar substances. This dual functionality allows the block copolymer to stabilize emulsions, reduce surface tension, and enhance the compatibility of different materials .

Comparison with Similar Compounds

Similar Compounds

    Poly(dimethylsiloxane)-b-poly(ethylene oxide): Similar in structure but with different hydrophilic segments.

    Poly(dimethylsiloxane)-b-poly(acrylic acid): Contains acrylic acid segments instead of polyoxyalkylene.

    Poly(dimethylsiloxane)-b-poly(methyl methacrylate): Features methyl methacrylate segments.

Uniqueness

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol is unique due to its specific combination of dimethylsiloxane and polyoxyalkylene segments, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water compatibility and low surface tension .

Properties

IUPAC Name

1-[2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O6Si4/c1-17(18)16-20-14-13-19-12-11-15-27(10,22-25(5,6)7)23-26(8,9)21-24(2,3)4/h17-18H,11-16H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYDZASZJTRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O6Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS], Clear colorless to yellow liquid with a mild odor; [Siltech MSDS]
Record name Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether
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CAS No.

68037-64-9, 68937-55-3
Record name Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether
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